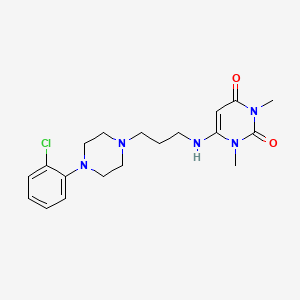
2-Demethoxy-2-chloro Urapidil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Demethoxy-2-chloro Urapidil is an impurity of Urapidil . Urapidil is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist that is used as an antihypertensive agent .
Molecular Structure Analysis
The molecular formula of this compound is C19H26ClN5O2 . The molecular weight is 391.9 .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 539.2±60.0 °C . The predicted density is 1.32±0.1 g/cm3 . The predicted pKa is 7.69±0.10 .
Applications De Recherche Scientifique
Cardiovascular Effects and Adrenoceptor Interaction
Urapidil is known for its cardiovascular effects and interaction with adrenoceptors. It has shown significant blood pressure decrease in hypertensive and normotensive models, without causing reflex tachycardia. Its pharmacodynamics include postsynaptic alpha 1-adrenoceptor blockade, modest beta 1-adrenoceptor blocking activity, and a central hypotensive effect not mediated by central alpha 2-adrenoceptors (van Zwieten et al., 1985).
Effect on β-adrenoceptors
Studies on rat isolated atria revealed that urapidil competitively antagonizes the responses to isoprenaline, indicating its β-adrenoceptor blocking activity in addition to its α1-adrenoceptor blocking action (Verberne & Rand, 1985).
Role in Neurocardiovascular Effects
Experimental studies have investigated urapidil's action in the central nervous system (CNS) to lower arterial blood pressure. It's suggested that urapidil acts both peripherally on α1-adrenoceptors and centrally by decreasing sympathetic outflow, possibly through serotonin-1A receptor activation (Gillis et al., 2012).
Antihypertensive Efficacy
Urapidil has been evaluated for its antihypertensive efficacy, showing effectiveness in patients with mild to moderate essential hypertension. It does not adversely affect lipid levels or glucose metabolism, making it suitable for patients with hypertension and dyslipidemia or type 2 diabetes (Dooley & Goa, 1998).
Mécanisme D'action
Target of Action
2-Demethoxy-2-chloro Urapidil is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . These receptors play a crucial role in the regulation of blood pressure. The α1-adrenoceptor is involved in vasoconstriction, while the 5-HT1A receptor is associated with vasodilation .
Mode of Action
The compound predominantly blocks postsynaptic α1-adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines . It also acts as an agonist at the 5-HT1A receptor, promoting vasodilation . This dual action helps to lower blood pressure .
Biochemical Pathways
It’s known that the compound’s antagonistic action on α1-adrenoceptors and agonistic action on 5-ht1a receptors can influence the adrenergic and serotonergic pathways, respectively .
Pharmacokinetics
This compound is readily absorbed and is subject to moderate first-pass metabolism . It is eliminated primarily as metabolites with much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of the compound have been reviewed .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By blocking the α1-adrenoceptors and activating the 5-HT1A receptors, the compound promotes vasodilation, reducing the overall peripheral resistance and lowering blood pressure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s age, and the status of their renal and hepatic systems can affect the compound’s pharmacokinetics . .
Propriétés
IUPAC Name |
6-[3-[4-(2-chlorophenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHJGSHMDYAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747467 |
Source


|
| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-73-9 |
Source


|
| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
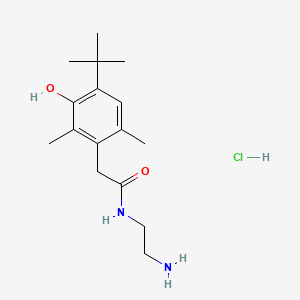
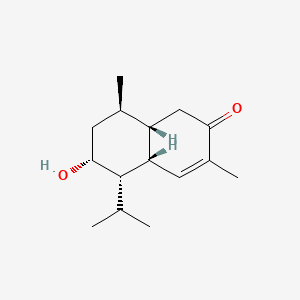

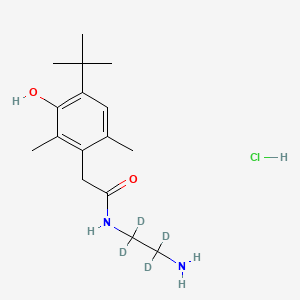
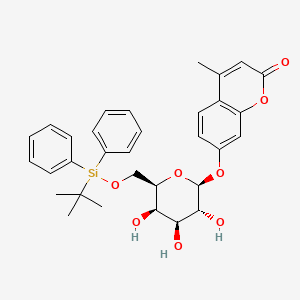
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)

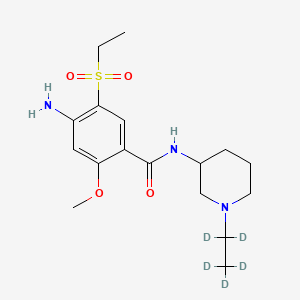
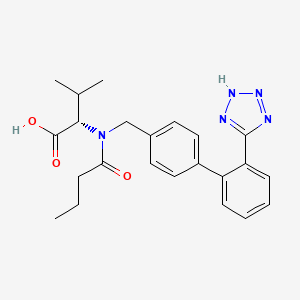
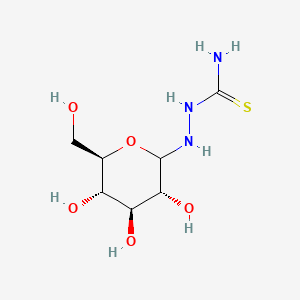
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

